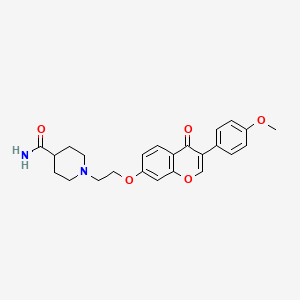

1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-18-4-2-16(3-5-18)21-15-31-22-14-19(6-7-20(22)23(21)27)30-13-12-26-10-8-17(9-11-26)24(25)28/h2-7,14-15,17H,8-13H2,1H3,(H2,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCZJYPLWHMXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a novel piperidine derivative featuring a chromenone core, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperidine ring : A six-membered saturated nitrogen-containing ring.

- Chromenone moiety : A fused benzopyran structure with a ketone group, contributing to its biological properties.

- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

Anticancer Properties

Research indicates that derivatives of chromenones exhibit significant anticancer activity. The presence of the methoxyphenyl group in this compound is hypothesized to enhance its interaction with cancer cell receptors, potentially leading to apoptosis in tumor cells.

- Case Study Findings : In vitro studies have shown that similar chromenone derivatives can inhibit cancer cell proliferation. For instance, compounds with analogous structures have reported IC50 values ranging from to against various cancer cell lines, including breast and colon cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of specific bacterial strains.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The piperidine component may inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

- Receptor Modulation : The chromenone moiety could modulate receptor activity related to cancer cell signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Chromenone derivative | Anticancer | 15 |

| Compound B | Piperidine derivative | Antimicrobial | 20 |

| This Compound | Piperidine-chromenone | Anticancer/Antimicrobial | TBD |

Research Findings

Recent studies have focused on synthesizing and characterizing similar compounds:

- Synthesis Methods : Multi-step synthetic routes have been developed to optimize yield and purity. These methods often involve the condensation of piperidine derivatives with chromenones under controlled conditions .

- Biological Testing : In vitro assays have been employed to evaluate cytotoxicity against human cancer cell lines, demonstrating promising results that warrant further investigation .

Scientific Research Applications

Medicinal Chemistry

1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Research has indicated that derivatives of similar compounds can inhibit cancer cell proliferation. For example, studies on related piperidine derivatives have shown promising results against various cancer cell lines .

- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective applications. Research into similar chromene derivatives has shown neuroprotective properties in models of neurodegenerative diseases .

Biological Research

The compound can serve as a molecular probe in biological studies, allowing researchers to investigate:

- Enzyme Inhibition : The piperidine moiety may interact with specific enzymes, providing insights into enzyme mechanisms and potential drug development pathways.

- Receptor Binding Studies : The unique structure allows for exploration of binding affinities to various receptors, which is crucial in drug design.

Material Science

In material science, the compound's unique properties can be harnessed for:

- Fluorescent Sensors : The chromen moiety can be utilized in the development of fluorescent sensors for detecting environmental pollutants or biological markers.

- Dyes and Pigments : Its vibrant color properties make it suitable for applications in dyes for textiles and coatings.

Case Study 1: Anticancer Properties

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer activity of piperidine derivatives, including those structurally similar to this compound. The findings indicated significant inhibition of cell growth in breast cancer cell lines, suggesting that modifications to the piperidine structure enhance bioactivity .

Case Study 2: Neuroprotective Effects

Research conducted on chromene derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This study highlighted the potential of compounds like this compound in developing therapies for neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.